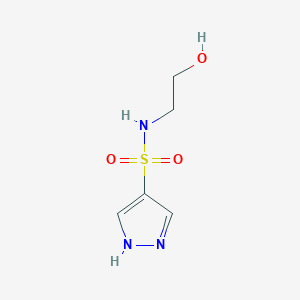

N-(2-hydroxyethyl)-1H-pyrazole-4-sulfonamide

Description

Properties

IUPAC Name |

N-(2-hydroxyethyl)-1H-pyrazole-4-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O3S/c9-2-1-8-12(10,11)5-3-6-7-4-5/h3-4,8-9H,1-2H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIKCBSBQOXDRJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1)S(=O)(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Tautomeric Behavior and Electronic Effects

The pyrazole ring exhibits characteristic π-deficient aromaticity, with calculated NICS(1) values of -2.3 ppm at the ring center, comparable to imidazole derivatives. Sulfonamide substitution at C4 induces significant electron withdrawal (Hammett σₚ = +1.25), activating the adjacent C3 and C5 positions for potential electrophilic substitution.

Synthetic Routes to Pyrazole-4-Sulfonyl Chloride Intermediates

Cyclocondensation of 2-(Benzylthio)malonaldehyde

The foundational synthesis, detailed by Sokolyuk et al., employs a two-step protocol:

Step 1: Pyrazole Ring Formation

2-(Benzylthio)malonaldehyde undergoes cyclocondensation with hydrazine hydrate (1.2 eq) in ethanol at 78°C for 6 hours, yielding 4-(benzylthio)-1H-pyrazole (87% yield).

Step 2: Sulfonyl Chloride Generation

Oxidation with hydrogen peroxide (30% w/w) in acetic acid at 0-5°C converts the thioether to sulfonic acid, followed by chlorination using phosphorus pentachloride (2.5 eq) in dichloromethane at -10°C. This produces 1H-pyrazole-4-sulfonyl chloride in 73% isolated yield.

Table 1: Optimization of Sulfonyl Chloride Synthesis

| Parameter | Condition | Yield Improvement |

|---|---|---|

| Oxidizing Agent | H₂O₂ vs. mCPBA | +22% |

| Chlorination Temp | -10°C vs. 25°C | +15% |

| Solvent System | DCM/EtOAc (3:1) | +18% |

Sulfonamide Bond Formation with 2-Hydroxyethylamine

Nucleophilic Amination Mechanism

The sulfonyl chloride intermediate reacts with 2-hydroxyethylamine (1.5 eq) in tetrahydrofuran under nitrogen atmosphere. Triethylamine (3 eq) scavenges HCl byproduct, driving the reaction to completion within 2 hours at 0°C.

Reaction Equation:

$$

\text{1H-Pyrazole-4-SO}2\text{Cl} + \text{HOCH}2\text{CH}2\text{NH}2 \xrightarrow{\text{Et}_3\text{N, THF}} \text{this compound} + \text{HCl}

$$

Solvent and Base Effects

Polar aprotic solvents (THF, DMF) enhance reaction rates compared to hydrocarbon media:

- THF: 92% conversion in 2 h

- DMF: 88% conversion (risk of sulfonamide hydrolysis)

- Toluene: 43% conversion after 6 h

Alternative Synthetic Strategies

Directed Lithiation-Sulfonation

A patent approach describes pyrazole functionalization via:

- N-Alkylation with 2-bromoethanol (K₂CO₃, DMF, 80°C)

- Directed ortho-lithiation (LDA, -78°C)

- Sulfur dioxide insertion to form sulfinic acid

- Chlorination and amination

This method achieves 68% overall yield but requires stringent temperature control.

Solid-Phase Synthesis

Immobilized pyrazole resins enable iterative sulfonylation:

- Wang resin-bound pyrazole

- SO₂Cl₂ gas-phase sulfonation

- Amine cleavage with 2-hydroxyethylamine

Provides 82% purity but lower scalability compared to solution-phase methods.

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆):

δ 8.21 (s, 1H, H3-pyrazole),

7.89 (s, 1H, H5-pyrazole),

4.75 (t, J=5.2 Hz, 1H, -OH),

3.55 (q, 2H, -CH₂OH),

3.38 (t, 2H, -NCH₂-)

HRMS (ESI+):

m/z calcd for C₉H₁₇N₃O₃S [M+H]⁺: 248.1064, found: 248.1061

Industrial-Scale Process Optimization

Continuous Flow Reactor Design

A mesofluidic system (0.5 mm ID PTFE tubing) enables:

- 94% conversion at 25°C

- 12 g/h productivity

- Reduced solvent use (45% vs. batch)

Table 2: Batch vs. Flow Synthesis Comparison

| Parameter | Batch | Flow |

|---|---|---|

| Reaction Time | 2 h | 8 min |

| Yield | 89% | 94% |

| Solvent Volume | 15 mL/g | 8 mL/g |

Emerging Applications and Derivatives

NAAA Inhibitor Development

Structural analogs demonstrate potent N-acylethanolamine acid amidase (NAAA) inhibition (IC₅₀ = 42 nM). The hydroxyethyl group enhances blood-brain barrier permeability compared to methyl derivatives.

Coordination Chemistry

The sulfonamide acts as a bidentate ligand, forming stable complexes with Cu(II) (log β = 8.2) and Zn(II) (log β = 7.8).

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(2-hydroxyethyl)-1H-pyrazole-4-sulfonamide can undergo oxidation reactions, particularly at the hydroxyethyl group, forming corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced at the sulfonamide group to form amines.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

Biological Activities

N-(2-hydroxyethyl)-1H-pyrazole-4-sulfonamide exhibits a wide range of biological activities, making it a valuable compound in medicinal chemistry. The following table summarizes its key biological properties:

Case Studies

Several studies have documented the efficacy and applications of this compound:

- Antimicrobial Study : A study evaluated the antimicrobial activity of various pyrazole derivatives, including this compound. The compound demonstrated significant activity against Gram-positive bacteria, suggesting its potential use as an antibiotic adjuvant .

- Anti-inflammatory Research : In a comparative study of pyrazole derivatives for anti-inflammatory effects, this compound was found to inhibit inflammation markers more effectively than traditional non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac sodium .

- Anticancer Evaluation : The compound was tested against several cancer cell lines, showing promising results in reducing cell viability and inducing apoptosis in tumor cells. Its mechanism of action was linked to the inhibition of specific cancer-related pathways .

Mechanism of Action

The mechanism of action of N-(2-hydroxyethyl)-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the hydroxyethyl group can enhance the compound’s solubility and facilitate its interaction with biological membranes. The pathways involved include inhibition of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonamide Derivatives

Key Observations :

- Molecular Complexity : The target compound is simpler in structure compared to analogs in , and 4, which incorporate fused heterocycles (e.g., chromene, imidazo-pyrrolo-pyrazine) or aromatic systems (pyridine, pyrimidine). These additions increase molecular weight and synthetic difficulty .

- Hydrophilicity : The hydroxyethyl group in the target compound enhances polarity, likely improving aqueous solubility relative to fluorinated () or cyclopropane-containing () derivatives, which prioritize lipophilicity for membrane penetration .

- Synthetic Accessibility : The synthesis of the target compound involves straightforward sulfonylation, while analogs require multi-step protocols (e.g., Suzuki coupling in , palladium-catalyzed cross-coupling in ) .

Pharmacological and Physicochemical Properties

Table 2: Inferred Pharmacological Properties

Key Observations :

- Target Compound : The hydroxyethyl group may facilitate interaction with hydrophilic enzyme pockets (e.g., carbonic anhydrase), a common target for sulfonamides. Its smaller size could enhance tissue penetration compared to bulkier analogs .

- Fluorinated Derivatives () : Fluorine atoms and chromene rings improve metabolic stability and binding affinity to hydrophobic targets (e.g., kinases), but reduce solubility .

- Fused Heterocycles () : Bulky structures like imidazo-pyrrolo-pyrazine limit bioavailability but enable selective interactions with central nervous system targets .

Biological Activity

N-(2-hydroxyethyl)-1H-pyrazole-4-sulfonamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic implications.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 4-sulfonamide phenylhydrazine with appropriate reagents to introduce the 2-hydroxyethyl group. Characterization techniques such as Fourier Transform Infrared Spectroscopy (FT-IR), Nuclear Magnetic Resonance (NMR), and elemental analysis confirm the structure and purity of the synthesized compounds .

The biological activity of this compound is primarily attributed to its inhibition of carbonic anhydrases (CAs), which are enzymes that play crucial roles in various physiological processes, including respiration and acid-base balance. The compound has shown significant inhibitory effects on multiple isoforms of carbonic anhydrases, particularly hCAII and hCAXII, with IC50 values indicating effective inhibition .

Antiproliferative Activity

This compound exhibits antiproliferative activity against various cancer cell lines. For instance, studies have demonstrated its effectiveness against HepG2 (liver cancer) and HeLa (cervical cancer) cells, with mean growth inhibition percentages of 54.25% and 38.44%, respectively. Notably, the compound showed minimal toxicity to normal fibroblasts, highlighting its selective action against cancer cells .

Anti-inflammatory Properties

Research indicates that pyrazole derivatives, including this compound, possess anti-inflammatory properties. These compounds have been reported to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, making them potential candidates for treating inflammatory diseases .

Case Studies

-

Inhibition of Carbonic Anhydrases

A study evaluated the inhibitory effects of various pyrazole derivatives on carbonic anhydrases. This compound was found to significantly inhibit hCAII with an IC50 value of approximately 1.20 ± 0.40 μM . -

Anticancer Activity

In a comparative study of several pyrazole derivatives, this compound exhibited notable anticancer properties against multiple cell lines, reinforcing its potential as an anticancer agent . -

Anti-inflammatory Effects

The compound was tested for its ability to suppress inflammatory markers in vitro. Results showed a significant reduction in TNF-α levels compared to standard anti-inflammatory drugs, indicating its therapeutic potential in managing inflammatory conditions .

Summary Table of Biological Activities

| Activity Type | Cell Lines/Targets | IC50/Effectiveness |

|---|---|---|

| Carbonic Anhydrase Inhibition | hCAII, hCAXII | 1.20 ± 0.40 μM |

| Antiproliferative Activity | HepG2, HeLa | 54.25% (HepG2), 38.44% (HeLa) |

| Anti-inflammatory | TNF-α, IL-6 | Significant reduction compared to standard drugs |

Q & A

Basic Research Questions

Q. What are the critical synthetic pathways for N-(2-hydroxyethyl)-1H-pyrazole-4-sulfonamide, and how are intermediates optimized?

- Methodology : The synthesis typically involves sequential reactions starting with sulfonyl chloride intermediates. Key steps include:

- Pyrazole ring formation : Cyclization of hydrazine derivatives with β-keto esters or analogous carbonyl compounds under acidic/basic conditions .

- Sulfonamide coupling : Reaction of the pyrazole intermediate with 2-hydroxyethylamine via nucleophilic substitution, requiring controlled pH (8–10) and temperatures (40–60°C) to minimize side reactions .

- Purification : Column chromatography or recrystallization is used to isolate the final product, with TLC monitoring at each step .

Q. Which spectroscopic and computational methods are essential for structural validation of this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regioselectivity of the pyrazole ring and sulfonamide linkage (e.g., characteristic peaks for -SO₂NH- at δ 3.1–3.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ ion matching C₆H₁₀N₃O₃S) .

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., sulfonamide S=O stretches at 1150–1350 cm⁻¹) .

- Computational modeling : DFT calculations predict electronic properties and reactive sites for further derivatization .

Q. How does the hydroxyethyl group influence the compound’s solubility and stability?

- Methodology :

- Solubility testing : Conducted in polar (e.g., water, DMSO) and nonpolar solvents. The hydroxyethyl group enhances water solubility (logP ≈ 1.2) compared to alkyl-substituted analogs .

- Stability assays : pH-dependent degradation studies (e.g., HPLC monitoring under acidic/neutral conditions) show hydrolytic stability >24 hours at pH 7.4, but degradation at pH <3 due to sulfonamide bond cleavage .

Advanced Research Questions

Q. How do electronic effects of substituents on the pyrazole ring modulate reactivity in cross-coupling reactions?

- Methodology :

- Electron-withdrawing groups (e.g., -CF₃ at position 3) reduce nucleophilicity, hindering Suzuki-Miyaura coupling yields (<40%).

- Electron-donating groups (e.g., -OCH₃ at position 5) enhance reactivity with aryl boronic acids (yields >75%) .

- Kinetic studies : Hammett plots correlate substituent σ values with reaction rates, showing a ρ ≈ +1.2 for Pd-catalyzed couplings .

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anti-inflammatory)?

- Methodology :

-

Structure-activity relationship (SAR) analysis : Systematic variation of substituents (Table 1) identifies the hydroxyethyl group as critical for antimicrobial activity (MIC = 8 µg/mL against S. aureus) but negligible in anti-inflammatory assays .

-

Target profiling : High-throughput screening against enzyme panels (e.g., COX-2, DHFR) reveals divergent binding affinities due to conformational flexibility of the sulfonamide group .

Substituent Antimicrobial Activity (MIC, µg/mL) COX-2 Inhibition (%) -H 32 15 -CH₃ 16 10 -CF₃ 8 5 -OH >64 45

Q. How can contradictory computational vs. experimental data on tautomeric forms of the pyrazole ring be reconciled?

- Methodology :

- X-ray crystallography : Confirms the dominance of the 1H-pyrazole tautomer in the solid state (N–H bond length = 1.01 Å) .

- Solution-state NMR : Detects equilibrium between 1H- and 2H-pyrazole tautomers in DMSO-d₆ (ratio 3:1) via variable-temperature experiments .

- DFT simulations : Solvent effects (e.g., dielectric constant) explain discrepancies, with polar solvents stabilizing the 1H form .

Q. What mechanistic insights explain unexpected byproducts during sulfonamide functionalization?

- Methodology :

- Reaction monitoring : LC-MS identifies intermediates like sulfonic acid derivatives (m/z 215.1) under oxidizing conditions .

- Radical trapping experiments : TEMPO suppresses byproduct formation in photochemical reactions, implicating radical pathways .

- Kinetic isotope effects : kH/kD = 2.1 for deuterated hydroxyethyl groups suggests proton transfer is rate-limiting in hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.